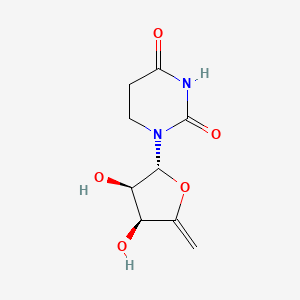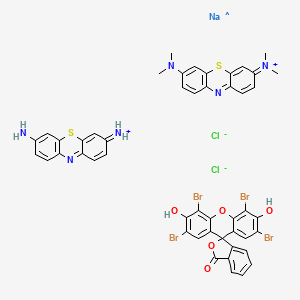
CID 156592349
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “CID 156592349” is a chemical entity registered in the PubChem database. This compound is of significant interest due to its unique chemical structure and potential applications in various scientific fields. It is essential to understand its properties, preparation methods, chemical reactions, and applications to fully appreciate its significance.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of compound “CID 156592349” involves several synthetic routes. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. The resulting reaction solution is then added to an aqueous solution of MX for quenching, yielding an intermediate compound . This intermediate is further processed using specific reagents and conditions to obtain the final product.
Industrial Production Methods: Industrial production of compound “this compound” typically follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Compound “CID 156592349” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including temperature, solvent, and catalyst presence.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.
科学的研究の応用
Compound “CID 156592349” has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of compound “CID 156592349” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A β-lactam antibiotic with a different spectrum of activity.
CID 5479530: Another β-lactam antibiotic with unique properties.
Comparison: Compound “CID 156592349” is unique due to its specific chemical structure and properties. While it shares some similarities with other compounds, such as cephalosporins and β-lactam antibiotics, it may exhibit distinct biological activities and applications. Its uniqueness lies in its specific interactions with molecular targets and its potential for various scientific and industrial applications.
特性
分子式 |
C12H17O11 |
|---|---|
分子量 |
337.26 g/mol |
InChI |
InChI=1S/C12H17O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4,6,10-11,14-21H,2-3H2/t4-,6+,10+,11+/m0/s1 |
InChIキー |
YFCAOVCZTXLRQY-LCPYLVLGSA-N |
異性体SMILES |
C([C@@H]1[C]([C]([C@H]([C](O1)O[C@H]([C](CO)O)[C]([C@H](C=O)O)O)O)O)O)O |
正規SMILES |
C(C1[C]([C](C([C](O1)OC([C](CO)O)[C](C(C=O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-cyclopropyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15132742.png)
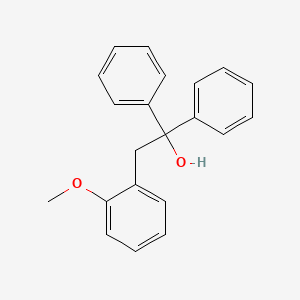
![5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B15132769.png)
![5,36,42,73-tetrazanonadecacyclo[38.34.0.03,38.04,20.06,19.07,16.09,14.021,37.022,35.025,34.027,32.041,57.043,56.044,53.046,51.058,74.059,72.062,71.064,69]tetraheptaconta-1(74),3,6(19),7(16),9,11,13,17,20,22(35),23,25(34),27,29,31,37,40,43(56),44(53),46,48,50,54,57,59(72),62(71),64,66,68-nonacosaene-2,8,15,26,33,39,45,52,63,70-decone](/img/structure/B15132775.png)
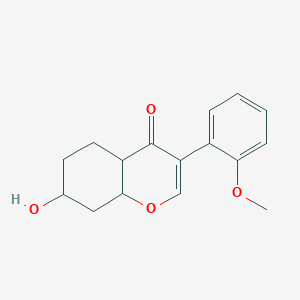
![azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid](/img/structure/B15132784.png)
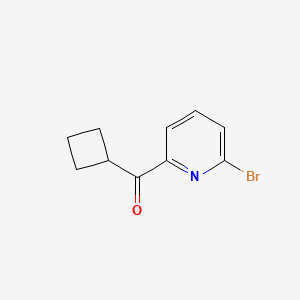


![10-Bromononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6(11),7,9,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15132814.png)

